molecular formula C18H18ClN5O B6474545 4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile CAS No. 2640966-92-1

4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile

Cat. No.: B6474545
CAS No.: 2640966-92-1
M. Wt: 355.8 g/mol
InChI Key: QEOYEQFQQUJSRR-UHFFFAOYSA-N
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Description

4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile is a compound that belongs to the class of diarylpyrimidines. These compounds are known for their diverse biological activities, particularly as inhibitors of enzymes and receptors involved in various diseases. The compound’s structure includes a pyrimidine ring, a piperidine ring, and a benzonitrile group, making it a versatile molecule for various applications in medicinal chemistry and drug development.

Preparation Methods

The synthesis of 4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate precursors under conditions that facilitate the formation of the pyrimidine core.

    Introduction of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine intermediate.

    Attachment of the benzonitrile group:

Chemical Reactions Analysis

4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. .

Scientific Research Applications

4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of receptor signaling pathways .

Comparison with Similar Compounds

4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-23(18-21-11-15(19)12-22-18)16-6-8-24(9-7-16)17(25)14-4-2-13(10-20)3-5-14/h2-5,11-12,16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOYEQFQQUJSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CC=C(C=C2)C#N)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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